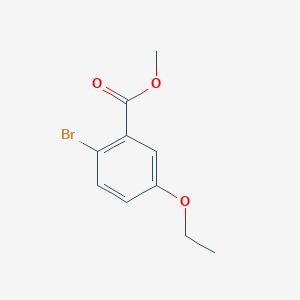

Methyl 2-bromo-5-ethoxybenzoate

Description

Contextualization within Halogenated Aromatic Esters

Halogenated aromatic esters are a class of organic compounds characterized by an ester functional group and one or more halogen atoms attached to an aromatic ring. numberanalytics.com These compounds are of significant interest in organic synthesis due to the diverse reactivity imparted by the halogen and ester moieties. The halogen atom can participate in a variety of cross-coupling reactions, nucleophilic substitutions, and metallation reactions, while the ester group can be hydrolyzed, reduced, or otherwise modified. numberanalytics.comnumberanalytics.com

Methyl 2-bromo-5-ethoxybenzoate is a prime example of this class, with a bromine atom at the 2-position and an ethoxy group at the 5-position of the methyl benzoate (B1203000) core. This specific substitution pattern influences the electronic properties and reactivity of the molecule, making it a valuable tool for synthetic chemists.

Significance as a Versatile Synthetic Scaffold for Complex Molecular Architectures

The strategic placement of the bromo and ethoxy groups on the aromatic ring makes this compound a highly versatile synthetic intermediate. The bromine atom serves as a handle for introducing a wide array of functional groups through reactions such as Suzuki, Heck, and Sonogashira cross-coupling. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the skeletons of complex molecules.

The ethoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution reactions and can influence the regioselectivity of these reactions. Furthermore, the methyl ester group can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, further expanding the synthetic utility of this compound. This multifunctionality allows for a stepwise and controlled elaboration of the molecular structure, enabling the synthesis of a diverse range of complex organic molecules, including pharmaceuticals and materials with specific electronic or optical properties. numberanalytics.com

Overview of Current Research Trends in Ethoxy- and Bromo-Substituted Benzoate Chemistry

Current research involving ethoxy- and bromo-substituted benzoates is largely focused on their application as key intermediates in the synthesis of biologically active compounds and functional materials. The development of novel catalytic systems for cross-coupling reactions of bromoarenes continues to be an active area of investigation, aiming for higher efficiency, milder reaction conditions, and broader substrate scope.

Recent studies have highlighted the use of such scaffolds in the synthesis of inhibitors for various enzymes and as precursors for novel heterocyclic compounds with potential therapeutic applications. The interplay between the electronic effects of the ethoxy and bromo substituents is also a subject of study, as it governs the reactivity and selectivity of various chemical transformations.

Identification of Key Research Questions and Opportunities for Further Investigation

Despite the established utility of this compound, several research questions and opportunities for further investigation remain. The development of more sustainable and atom-economical methods for the synthesis of this compound and its derivatives is a key area for future work. Exploring the full potential of the bromo and ethoxy groups to direct the assembly of intricate three-dimensional structures is another promising avenue.

Furthermore, a deeper understanding of the structure-property relationships of molecules derived from this scaffold could lead to the rational design of new materials with tailored optical, electronic, or biological properties. Investigating the reactivity of the ester group in the presence of various catalysts and reagents could also unlock new synthetic pathways.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.10 g/mol bldpharm.com |

| CAS Number | 773873-65-7 bldpharm.com |

| Appearance | Not specified, likely a solid or oil |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

Spectroscopic Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUTUUJXNFWIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739873 | |

| Record name | Methyl 2-bromo-5-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765944-34-1 | |

| Record name | Methyl 2-bromo-5-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Methyl 2 Bromo 5 Ethoxybenzoate

Esterification Routes and Optimization Protocols

The introduction of the methyl ester group is a critical step in the synthesis of the target compound. This can be achieved either by direct esterification of the corresponding carboxylic acid or through transesterification from another ester.

The most conventional route to Methyl 2-bromo-5-ethoxybenzoate is the Fischer esterification of 2-bromo-5-ethoxybenzoic acid. This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with methanol (B129727). masterorganicchemistry.com To drive the equilibrium towards the product, a large excess of methanol is typically employed, often serving as the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. masterorganicchemistry.com Optimization of this protocol involves controlling the temperature (typically at reflux) and the concentration of the acid catalyst to maximize the yield and reaction rate.

Table 1: Representative Conditions for Fischer Esterification

| Catalyst | Alcohol | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| H₂SO₄ (catalytic) | Methanol (excess) | Methanol | Reflux | High |

| HCl (gas or solution) | Methanol (excess) | Methanol | Reflux | High |

Note: Yields are generalized; specific yields depend on substrate and precise reaction conditions.

Research on the esterification of similar aromatic acids, like benzoic acid with methanol, has shown that molar ratios and catalyst choice are critical for optimizing yield. For instance, using Brønsted acidic ionic liquids as catalysts has been explored to achieve high yields under mild conditions. researchgate.net

An alternative method is transesterification, which involves converting a different alkyl ester of 2-bromo-5-ethoxybenzoic acid (e.g., the ethyl ester) into the desired methyl ester. This process also operates under equilibrium and is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification, where the carbonyl is activated by protonation before being attacked by methanol. A large excess of methanol is used to shift the equilibrium toward the formation of the more volatile methyl ester and the corresponding alcohol from the starting ester.

Regioselective Bromination Strategies on Ethoxybenzoate Precursors

A crucial step in the synthesis is the regioselective introduction of a bromine atom onto an ethoxybenzoate precursor, such as methyl 4-ethoxybenzoate. The success of this step hinges on controlling the position of the electrophilic aromatic substitution.

The position of bromination on the benzene (B151609) ring is dictated by the directing effects of the substituents already present: the ethoxy group (-OCH₂CH₃) and the methyl ester group (-COOCH₃). wikipedia.org

Ethoxy Group (-OEt): This is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs. organicchemistrytutor.com It strongly activates the ring towards electrophilic attack and is an ortho, para-director. organicchemistrytutor.comlibretexts.org This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG) due to both inductive and resonance effects. wikipedia.org It deactivates the ring and is a meta-director. wikipedia.org

In the precursor methyl 4-ethoxybenzoate, the ethoxy group is at position 4 and the ester at position 1. The ethoxy group activates the ortho positions (3 and 5) and the para position (1, which is blocked). The ester group deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5). Since both groups direct the electrophile to the same positions (3 and 5), the substitution occurs there. The bromine will attach at the position ortho to the strongly activating ethoxy group, resulting in the desired 2-bromo-5-ethoxy isomer (or the equivalent 3-bromo-4-ethoxy isomer, depending on numbering conventions relative to the ester).

The choice of the brominating agent is critical for achieving high yield and selectivity while minimizing side reactions. For activated aromatic rings, several reagents can be employed. commonorganicchemistry.com

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like ferric bromide (FeBr₃), which polarizes the Br-Br bond to generate a more potent electrophile. For highly activated rings, the catalyst may not be necessary.

N-Bromosuccinimide (NBS): A milder and more easily handled source of electrophilic bromine. researchgate.net It is often used with a proton acid catalyst, such as sulfuric acid, particularly for brominating moderately activated or deactivated rings. researchgate.net Research has demonstrated that NBS in the presence of concentrated sulfuric acid can effectively brominate benzene rings. researchgate.net

Bromate-Bromide Mixtures: Aqueous solutions of sodium bromate (NaBrO₃) and sodium bromide (NaBr) in the presence of acid can generate bromine in situ. google.com This method can be suitable for large-scale production. google.com

Patents describing the synthesis of the related 2-bromo-5-methoxybenzoic acid detail methods using N-bromosuccinimide or dibromohydantoin in the presence of concentrated sulfuric acid and a cocatalyst, achieving high yields. google.com

Table 2: Comparison of Common Aromatic Brominating Agents

| Reagent(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Br₂ / FeBr₃ | Anhydrous, often in a non-polar solvent (e.g., CCl₄) | Highly reactive, effective for less activated rings | Corrosive, generates HBr byproduct, can be harsh |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), various solvents | Solid reagent, easier to handle, selective | Can be less reactive than Br₂, requires activation |

Etherification Reactions for Ethoxy Group Introduction

An alternative synthetic strategy involves forming the ethoxy group on a pre-existing brominated phenol (B47542) ring. This approach typically starts with a precursor like methyl 2-bromo-5-hydroxybenzoate. The most common method for this transformation is the Williamson ether synthesis.

This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. Common bases for this step include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethylating agent, such as ethyl iodide (CH₃CH₂I), ethyl bromide (CH₃CH₂Br), or diethyl sulfate ((CH₃CH₂)₂SO₄). The choice of solvent is important, with polar aprotic solvents like acetone or dimethylformamide (DMF) often favoring the reaction. Optimization involves selecting the appropriate base and ethylating agent to ensure complete reaction while minimizing potential side reactions.

Table 3: Common Reagents for Williamson Ether Synthesis

| Base | Ethylating Agent | Typical Solvent |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Ethyl Iodide | Acetone, DMF |

| Sodium Hydride (NaH) | Ethyl Bromide | THF, DMF |

Williamson Ether Synthesis in Substituted Phenols

The Williamson ether synthesis is a cornerstone in organic chemistry for the formation of ethers, and it is particularly relevant for the synthesis of aryl ethers like this compound. masterorganicchemistry.comwikipedia.org This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In the context of synthesizing this compound, the key precursor is a substituted phenol, specifically Methyl 2-bromo-5-hydroxybenzoate.

The synthesis commences with the deprotonation of the hydroxyl group of Methyl 2-bromo-5-hydroxybenzoate using a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl halide (such as ethyl bromide or ethyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.org The ethoxy group is thereby introduced onto the benzene ring, yielding the desired product.

Several factors are crucial for the success of this synthesis:

Choice of Base: A strong base is required to effectively deprotonate the phenolic hydroxyl group. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). youtube.com

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which facilitates the SN2 mechanism.

Nature of the Alkyl Halide: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and minimize competing elimination reactions. masterorganicchemistry.com

A typical laboratory procedure would involve dissolving Methyl 2-bromo-5-hydroxybenzoate in a suitable solvent, adding a base to generate the phenoxide, followed by the addition of the ethyl halide. The reaction mixture is then heated to facilitate the reaction.

| Reactant | Role | Key Considerations |

| Methyl 2-bromo-5-hydroxybenzoate | Phenolic Substrate | Starting material containing the aryl core. |

| Ethyl Halide (e.g., C₂H₅Br) | Alkylating Agent | Introduces the ethyl group. Primary halides are optimal. masterorganicchemistry.com |

| Base (e.g., K₂CO₃, NaH) | Deprotonating Agent | Generates the reactive phenoxide intermediate. youtube.com |

| Solvent (e.g., Acetone, DMF) | Reaction Medium | Polar aprotic solvents favor the SN2 mechanism. |

Alternative Alkylation Approaches for Aryl Ethers

While the Williamson ether synthesis is a robust method, several alternative approaches for the alkylation of aryl ethers exist, offering advantages in specific contexts. These methods can provide alternative routes to compounds like this compound, potentially with improved yields, milder conditions, or greater functional group tolerance.

One notable alternative is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an alcohol. In this case, 2,5-dibromobenzoic acid methyl ester could potentially react with sodium ethoxide in the presence of a copper catalyst to form this compound. This method is particularly useful for the synthesis of diaryl ethers but can also be applied to alkyl aryl ethers.

Another approach involves decarboxylative etherification . In this strategy, an aryl carboxylic acid is converted into an intermediate that can then be coupled with an alcohol. For instance, a derivative of 2-bromo-5-hydroxybenzoic acid could be utilized in a palladium-catalyzed reaction with an ethylating agent.

The Mitsunobu reaction provides a powerful method for ether synthesis from alcohols, including phenols. organic-chemistry.org This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group of the phenol for nucleophilic attack by an alcohol. In the synthesis of this compound, Methyl 2-bromo-5-hydroxybenzoate would react with ethanol (B145695) in the presence of PPh₃ and DEAD. whiterose.ac.uk A key advantage of the Mitsunobu reaction is its typically mild reaction conditions.

| Method | Key Reagents | Advantages |

| Ullmann Condensation | Aryl Halide, Alcohol, Copper Catalyst | Useful for sterically hindered substrates. |

| Decarboxylative Etherification | Aryl Carboxylic Acid Derivative, Alcohol, Palladium Catalyst | Avoids the use of strong bases. |

| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD | Mild reaction conditions, high stereospecificity. organic-chemistry.orgwhiterose.ac.uk |

Sequential One-Pot and Multistep Synthesis Design

The synthesis of this compound can be designed as a multistep sequence or, more efficiently, as a sequential one-pot process. A multistep synthesis involves the isolation and purification of intermediates at each stage, while a one-pot synthesis combines multiple reaction steps in a single reaction vessel without the isolation of intermediates.

A conventional multistep synthesis of this compound would typically involve:

Bromination: The bromination of m-anisic acid to yield 2-bromo-5-methoxybenzoic acid. prepchem.com

Esterification: The conversion of the resulting carboxylic acid to its methyl ester, Methyl 2-bromo-5-methoxybenzoate.

Demethylation: Cleavage of the methyl ether to yield Methyl 2-bromo-5-hydroxybenzoate.

Ethylation: The Williamson ether synthesis as described previously to introduce the ethoxy group.

In contrast, a sequential one-pot synthesis could streamline this process. For example, the esterification of 2-bromo-5-ethoxybenzoic acid could be directly followed by the ethylation of the phenolic hydroxyl group in the same reaction vessel. This would involve the initial esterification of 2-bromo-5-hydroxybenzoic acid, followed by the in-situ generation of the phenoxide and subsequent reaction with an ethylating agent.

The advantages of a one-pot synthesis include:

Reduced reaction time and operational complexity.

Minimized waste generation from purification steps.

However, careful planning is required to ensure that the reagents and conditions for each step are compatible with one another.

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize the environmental impact of chemical processes. organic-synthesis.comroyalsocietypublishing.org For the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: The Williamson ether synthesis generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Traditional solvents used in ether synthesis, such as DMF, are coming under scrutiny due to their toxicity. organic-synthesis.com The development of synthetic routes that utilize greener solvents, such as water or bio-based solvents, is a key area of research. organic-synthesis.comroyalsocietypublishing.org

Catalysis: The use of catalytic methods, such as the Ullmann condensation with a recyclable copper catalyst, is preferable to stoichiometric reagents. organic-synthesis.com Catalysts reduce waste as they are used in smaller quantities and can be reused. organic-synthesis.com

Energy Efficiency: Reactions that can be performed at lower temperatures and pressures are more energy-efficient. organic-synthesis.com Microwave-assisted synthesis can sometimes accelerate reaction times and reduce energy consumption.

Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of ethanol derived from biomass as the ethylating agent would be a green alternative to petroleum-based ethanol. organic-synthesis.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Williamson ether synthesis is inherently efficient. |

| Safer Solvents | Exploring alternatives to DMF, such as anisole or water. organic-synthesis.com |

| Catalysis | Utilizing catalytic methods like the Ullmann condensation. |

| Energy Efficiency | Investigating microwave-assisted synthesis to reduce reaction times. |

| Renewable Feedstocks | Using bio-ethanol as the ethylating agent. organic-synthesis.com |

Purification and Isolation Techniques for Halogenated Esters

The purification and isolation of the final product are critical steps to ensure the desired purity of this compound. Given that it is a halogenated ester, specific techniques are employed.

Following the synthesis, the crude reaction mixture will likely contain the desired product, unreacted starting materials, byproducts, and residual solvent. A typical purification sequence would involve:

Work-up: The reaction mixture is often quenched with water to stop the reaction and dissolve inorganic salts. The product is then extracted into an organic solvent, such as ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator.

Chromatography: Column chromatography is a common and effective method for purifying organic compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The fractions containing the pure product are collected and combined.

Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification. This technique separates compounds based on differences in their boiling points under reduced pressure.

The purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Advanced Transformations of Methyl 2 Bromo 5 Ethoxybenzoate

Cross-Coupling Reactions at the Aryl Bromide Center

The bromine atom attached to the benzene (B151609) ring of Methyl 2-bromo-5-ethoxybenzoate provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating C-C bonds. This compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org This reaction is widely used due to its mild conditions and the commercial availability and low toxicity of boronic acids. fishersci.co.uk For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Conditions |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid, Vinylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, Water (biphasic) |

| Temperature | Room temperature to 120-150°C |

This table presents typical conditions for the Suzuki-Miyaura reaction. Specific conditions may vary depending on the specific substrates and desired product.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the corresponding 2-alkynyl-5-ethoxybenzoate derivative. researchgate.net The reaction is valued for its ability to be carried out under mild conditions. wikipedia.org

The Stille reaction utilizes an organotin compound to couple with an organic halide. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org The mechanism involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and the ability to couple a wider range of substrates. scholaris.ca These reactions can be particularly useful for activating less reactive C-Br bonds. Research has demonstrated that nickel catalysts can effectively mediate the coupling of aryl halides with various partners, including alkyl halides. nih.govnih.gov For this compound, a nickel-catalyzed coupling could be employed to introduce alkyl or other functional groups at the 2-position. For instance, nickel-catalyzed cross-coupling of aryl halides with alkyl halides has been successfully demonstrated. nih.gov

Mechanistic Studies of Catalytic Cycles and Ligand Effects

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu The nature of the ligand on the palladium center plays a crucial role in the efficiency and selectivity of the reaction. Ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. colab.ws

In the Suzuki-Miyaura reaction, the base is believed to activate the organoboron reagent, facilitating transmetalation. organic-chemistry.org For nickel-catalyzed reactions, the mechanism can be more complex and may involve different oxidation states of nickel. Mechanistic studies, including kinetic analyses and the characterization of intermediates, are crucial for understanding and optimizing these transformations. princeton.edu

Nucleophilic Substitution Reactions of the Aryl Bromide

The aryl bromide of this compound can also undergo nucleophilic aromatic substitution (NAS) reactions, although these typically require specific conditions or activation of the aromatic ring.

Reactivity with Nitrogen-Centric Nucleophiles (e.g., Amines)

The direct reaction of aryl bromides with amines to form C-N bonds often requires harsh conditions. However, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have revolutionized this transformation. While not explicitly detailed for this compound in the provided context, this type of reaction is a standard method for aryl amine synthesis. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the arylamine.

Reactions with Oxygen and Sulfur Nucleophiles

Similar to amination, the direct nucleophilic substitution of the aryl bromide with oxygen or sulfur nucleophiles can be challenging. However, metal-catalyzed methods can facilitate these transformations. For instance, the Ullmann condensation can be used to form aryl ethers and aryl thioethers, although it often requires high temperatures and a copper catalyst. Palladium-catalyzed methodologies have also been developed for the formation of C-O and C-S bonds. The reaction of 5-bromouracil (B15302) derivatives with sulfur nucleophiles has been studied, providing a model for the potential reactivity of similar bromo-substituted aromatic compounds. nih.gov The nucleophilicity of sulfur is generally greater than that of oxygen, which can lead to more facile substitution reactions. msu.edu

Chemical Modifications of the Methyl Ester Functionality

The methyl ester group in this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and benzyl (B1604629) alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. This saponification reaction is typically achieved by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) in a mixture of water and an alcohol like methanol (B129727), followed by acidification. chemspider.com This process yields 2-bromo-5-ethoxybenzoic acid. The general mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt, which is subsequently protonated.

A typical laboratory procedure involves refluxing the ester with an aqueous solution of sodium hydroxide and methanol for several hours. chemspider.com After the reaction is complete, cooling the mixture and adding a strong acid, like concentrated hydrochloric acid (HCl), precipitates the carboxylic acid product. chemspider.com High yields, often exceeding 90%, are common for this type of transformation. chemspider.com

Transesterification for Alkyl Moiety Exchange

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl group. This reaction is typically catalyzed by either an acid or a base and involves reacting the methyl ester with an excess of another alcohol (e.g., ethanol (B145695) or propanol). While specific examples for this compound are not extensively documented in readily available literature, the principles of transesterification are well-established for aromatic esters.

For instance, reacting this compound with ethanol in the presence of a catalyst like sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 2-bromo-5-ethoxybenzoate and methanol. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the methanol as it forms.

Selective Reduction to Benzyl Alcohol Derivatives

The methyl ester can be selectively reduced to the corresponding primary alcohol, (2-bromo-5-ethoxyphenyl)methanol. This transformation requires a strong reducing agent capable of reducing esters, such as lithium aluminum hydride (LiAlH₄). doubtnut.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. doubtnut.com

The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides hydride ions that attack the carbonyl carbon of the ester, ultimately leading to the formation of the benzyl alcohol after an aqueous workup. Care must be taken to ensure the reaction conditions are anhydrous, as LiAlH₄ reacts violently with water. This reduction is generally selective for the ester group, leaving the bromo and ethoxy substituents on the aromatic ring intact.

Reactivity of the Ethoxy Group and its Transformations

The ethoxy group presents another avenue for the functionalization of the molecule, primarily through ether cleavage.

Ether Cleavage Reactions for Hydroxyl Group Generation

The ethoxy group (–O–CH₂CH₃) is generally unreactive but can be cleaved to generate a hydroxyl group (–OH) under harsh conditions using strong acids. libretexts.orgopenstax.org Reagents like hydrogen bromide (HBr) and hydrogen iodide (HI) are effective for this transformation. libretexts.orgopenstax.org The reaction proceeds via an Sₙ2 mechanism where the ether oxygen is first protonated by the strong acid, making it a better leaving group. libretexts.orgopenstax.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less hindered carbon of the C–O bond, which in this case is the ethyl group. libretexts.orgopenstax.org This results in the formation of 2-bromo-5-hydroxybenzoic acid (after hydrolysis of the ester) and an ethyl halide.

Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers and is often preferred for its high efficiency under milder conditions compared to hydrohalic acids.

Potential for Side-Chain Oxidation Reactions

While the primary reactions of the ethoxy group involve cleavage, the potential for side-chain oxidation exists, though it is less common and often requires specific conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can oxidize alkyl groups attached to a benzene ring. libretexts.orgorgoreview.comlibretexts.org However, this reaction typically targets the benzylic carbon—the carbon atom directly attached to the aromatic ring. libretexts.orgorgoreview.comlibretexts.org

In the case of the ethoxy group, the carbon of interest for such an oxidation would be the one bonded to the oxygen. This C-O bond is generally stable. However, under very harsh oxidative conditions, degradation of the ethoxy group could occur, though this is not a controlled or synthetically useful transformation. The primary product of vigorous oxidation on an alkylbenzene is a carboxylic acid, provided the benzylic carbon has at least one hydrogen. libretexts.orgorgoreview.comlibretexts.orgscribd.com For an ethoxy group, this specific type of benzylic oxidation is not applicable. Instead, any oxidative reaction would likely lead to cleavage or complex degradation products rather than a clean transformation to a new functional group.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In the case of this compound, the ethoxy group is expected to act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orguoc.grharvard.edu The reaction proceeds through the formation of an aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity. wikipedia.org

The mechanism involves the coordination of the lithium atom of the organolithium reagent to the oxygen atom of the ethoxy group. uoc.gr This proximity effect enhances the acidity of the proton at the C6 position, leading to its selective abstraction over other protons on the aromatic ring. The presence of the bromine atom at the C2 position and the methyl ester at the C1 position also influences the electronic environment of the ring, but the primary directing effect for lithiation is anticipated from the ethoxy group.

Following the formation of the 6-lithio derivative of this compound, a wide array of electrophiles can be employed to introduce functionality at this position. The table below illustrates some potential transformations based on established DoM protocols with similar substrates.

Table 1: Potential Electrophilic Quenching Reactions of 6-Lithio-methyl 2-bromo-5-ethoxybenzoate

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Alkyl halide | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Aldehyde | Formaldehyde (HCHO) | Hydroxymethyl (-CH₂OH) |

| Ketone | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂) |

| Carboxylation | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Silylation | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Borylation | Triisopropyl borate (B1201080) ((i-PrO)₃B) | Boronic acid (-B(OH)₂) (after hydrolysis) |

| Stannylation | Tributyltin chloride ((n-Bu)₃SnCl) | Tributylstannyl (-Sn(n-Bu)₃) |

These subsequent reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse range of polysubstituted benzene derivatives.

Photochemical and Electrochemical Transformations

While specific studies on the photochemical and electrochemical transformations of this compound are not extensively documented in the reviewed literature, the reactivity of related brominated aromatic esters suggests potential reaction pathways.

Photochemical Transformations:

Aromatic compounds, particularly those containing halogen atoms, can undergo various photochemical reactions. youtube.com For this compound, a plausible photochemical transformation is the homolytic cleavage of the carbon-bromine bond upon UV irradiation. This process would generate an aryl radical and a bromine radical. In the absence of a suitable trapping agent, the aryl radical could abstract a hydrogen atom from the solvent or another molecule to yield Methyl 5-ethoxybenzoate. In the presence of radical traps, further functionalization could be achieved. acs.org

Another potential, though less common, photochemical reaction for aromatic esters is photo-Fries rearrangement. However, this typically requires different substitution patterns and reaction conditions.

Electrochemical Transformations:

The electrochemical behavior of this compound is also not specifically detailed in the available literature. However, based on the electrochemical reduction of other aryl bromides, it is conceivable that the compound could undergo reductive dehalogenation. This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of a carbanion intermediate. This intermediate would then be protonated by a proton source in the reaction medium to give Methyl 5-ethoxybenzoate.

The presence of the electron-withdrawing methyl ester group would likely facilitate the reduction process by lowering the electron density of the aromatic ring.

Further research is required to fully elucidate the specific photochemical and electrochemical reactivity of this compound and to explore the synthetic potential of these transformations.

Role As a Precursor in Advanced Chemical Synthesis

Construction of Complex Aromatic and Heterocyclic Systems

The structure of Methyl 2-bromo-5-ethoxybenzoate is well-suited for elaboration into larger, more complex ring systems. The aryl bromide and methyl ester groups are primary reaction centers for building fused and linked cyclic structures.

While direct, documented examples of using this compound for Polycyclic Aromatic Hydrocarbon (PAH) synthesis are not prevalent, its structure lends itself to established annulation strategies. For instance, the bromo- and ester groups can be transformed into functionalities that facilitate intramolecular cyclizations. A plausible route involves a Suzuki or Stille coupling at the bromine position to introduce a vinyl or aryl group bearing an ortho-methyl substituent. Subsequent intramolecular cyclodehydrogenation, a variation of the Scholl reaction, could then be employed to form a new aromatic ring, thus constructing a polycyclic system. Another approach could involve converting the ester to an aldehyde or ketone, followed by an intramolecular Heck reaction with the bromine atom to forge the new carbocyclic ring.

The synthesis of heterocycles, which are core components of many pharmaceuticals and functional materials, is a significant application for precursors like this compound. openmedicinalchemistryjournal.comnih.gov The presence of the aryl bromide allows for the introduction of heteroatoms via transition-metal-catalyzed cross-coupling reactions.

Nitrogen-Containing Heterocycles: Palladium-catalyzed Buchwald-Hartwig amination can be used to couple an amine with the aryl bromide of this compound. If the coupled amine contains an appropriately positioned functional group (e.g., a ketone or ester), a subsequent intramolecular condensation reaction can lead to the formation of N-heterocycles such as quinolines or benzodiazepinones. organic-chemistry.org

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles like benzofurans can be envisioned through an initial coupling reaction. For example, a Sonogashira coupling with a terminal alkyne followed by an intramolecular cyclization of the resulting alkyne onto the ortho-ester group (after potential modification) is a common strategy. Alternatively, Ullmann-type or Buchwald-Hartwig etherification reactions can couple a phenol (B47542) to the bromine position, with subsequent cyclization creating a dibenzofuran (B1670420) scaffold. Research on related 5-bromobenzofuran (B130475) compounds demonstrates their utility in building further complex heterocyclic systems. sciepub.com

Sulfur-Containing Heterocycles: Analogous to the synthesis of N- and O-heterocycles, sulfur-containing rings can be formed. Coupling of a thiol with the aryl bromide via palladium or copper catalysis would yield a thioether. This intermediate can then undergo intramolecular cyclization, for instance, through Friedel-Crafts-type acylation of the newly introduced arylthio group with the ester (or its corresponding acid chloride), to form a thioxanthone or related sulfur-containing heterocycle.

Preparation of Substituted Biaryl Compounds

The biaryl motif is a privileged structure in medicinal chemistry and materials science. nih.gov The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C-C bonds between aromatic rings, and this compound is an excellent substrate for this transformation due to its aryl bromide handle. nih.govgre.ac.uk

In a typical Suzuki-Miyaura reaction, this compound is reacted with an arylboronic acid or arylboronate ester in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of substituted biaryl compounds. The ethoxy and methyl ester groups on the this compound backbone can be carried through the reaction unchanged, providing further points for diversification. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Potential Coupling Partner | Resulting Structure |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Phenylboronic acid | Methyl 5-ethoxy-[1,1'-biphenyl]-2-carboxylate |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90-110 | 4-Methoxyphenylboronic acid | Methyl 5-ethoxy-4'-methoxy-[1,1'-biphenyl]-2-carboxylate |

| Pd(OH)₂ | K₃PO₄ | THF/Water | 65 | 3-Fluorophenylboronic acid | Methyl 5-ethoxy-3'-fluoro-[1,1'-biphenyl]-2-carboxylate |

This table presents hypothetical but highly plausible conditions for Suzuki-Miyaura reactions based on established literature protocols.

Derivatization Strategies for Introducing Diverse Functional Groups

The functional groups present on this compound are not merely static elements of the structure but are active sites for further chemical modification. This allows for the strategic introduction of a wide array of new functionalities.

Amine Functionalities: As mentioned, the Buchwald-Hartwig amination provides a direct route to introduce primary or secondary amine groups at the C2 position by displacing the bromine atom. This reaction is highly general and allows for the installation of various alkyl and aryl amines.

Hydroxyl Functionalities: A hydroxyl group can be introduced at the C2 position through several methods. Palladium-catalyzed coupling with a hydroxide (B78521) source or a protected phenol, followed by deprotection, is a viable route. Alternatively, the bromo-substituent can be converted to a boronic acid, which can then be oxidized (e.g., with hydrogen peroxide) to yield the corresponding phenol.

Carbonyl Functionalities: The methyl ester group is a versatile handle for creating other carbonyl functionalities. Saponification (hydrolysis with a base like NaOH) readily converts the ester to the corresponding carboxylic acid (2-bromo-5-ethoxybenzoic acid). chemicalbook.com This acid can then be transformed into an acid chloride, which is a highly reactive intermediate for the synthesis of amides (via reaction with amines) or ketones (via Friedel-Crafts acylation or reaction with organometallic reagents). Furthermore, related compounds can be used to introduce new carbonyl groups, such as the synthesis of Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate, which adds a bromoacetyl group to the ring.

| Starting Functionality | Reagents | Resulting Functionality | Reaction Type |

| Bromo (C2) | R-NH₂, Pd catalyst, Base | Amine (C2) | Buchwald-Hartwig Amination |

| Bromo (C2) | 1. Mg/THF; 2. B(OMe)₃; 3. H₂O₂ | Hydroxyl (C2) | Grignard/Borylation/Oxidation |

| Methyl Ester (C1) | 1. NaOH/H₂O; 2. H₃O⁺ | Carboxylic Acid (C1) | Saponification |

| Carboxylic Acid (C1) | SOCl₂ then R₂NH | Amide (C1) | Amide Coupling |

This table illustrates common derivatization strategies for the key functional groups.

Introducing chirality is a cornerstone of modern pharmaceutical synthesis. While specific literature on the asymmetric modification of this compound is scarce, general principles of asymmetric synthesis can be applied.

A chiral auxiliary can be introduced by first converting the methyl ester to the carboxylic acid and then forming an amide bond with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine). This auxiliary can then direct subsequent reactions, such as alkylation or addition to a new carbonyl group introduced elsewhere on the molecule, to proceed with high stereoselectivity. After the desired stereogenic center is created, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

Alternatively, a stereogenic center can be created by first performing a cross-coupling reaction to introduce a pro-chiral substituent, such as a vinyl group. Subsequent asymmetric dihydroxylation (e.g., Sharpless dihydroxylation) or asymmetric hydrogenation of this group would install a new stereocenter on the side chain with high enantiomeric control.

Contributions to Building Block Libraries for Medicinal and Agrochemical Research (Focusing on Synthesis, not biological effects)

The true utility of this compound in research is realized in its role as a bifunctional building block for the generation of compound libraries. In medicinal and agrochemical research, large collections of structurally diverse small molecules are synthesized to be screened for potential biological activity. The quality and diversity of these libraries are fundamental to modern drug discovery. nih.gov

This compound is ideally suited for this purpose. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a second point for diversification. This bifunctional nature is crucial for platforms like DNA-Encoded Library (DEL) technology, which relies on the assembly of vast combinatorial libraries from a carefully selected set of building blocks. nih.gov

While direct synthetic reports for this compound are specific, the utility of its core structure is demonstrated by the extensive use of closely related analogues in the synthesis of significant pharmaceutical compounds. For instance, the analogous compound 5-bromo-2-methylbenzoic acid is a key starting material in the synthesis of Canagliflozin, an important antidiabetic medication. google.com Similarly, 2-bromo-5-methoxybenzoic acid serves as a critical intermediate in the synthesis of Urolithin A, a metabolite investigated for its effects on muscle and mitochondrial health, and Daridorexant, a treatment for insomnia. google.com These examples underscore the value of the 2-bromo-5-alkoxybenzoic acid scaffold as a foundational element for constructing complex, high-value molecules.

The table below summarizes the role of analogous precursors in the synthesis of notable compounds.

| Precursor Compound | Synthetic Target | Therapeutic Area | Citation |

| 5-Bromo-2-methylbenzoic acid | Canagliflozin | Antidiabetic | google.com |

| 2-Bromo-5-methoxybenzoic acid | Urolithin A | Investigational | google.com |

| 2-Bromo-5-methoxybenzoic acid | Daridorexant | Insomnia | google.com |

Design and Synthesis of Conformationally Constrained Analogues

The design and synthesis of molecules with defined three-dimensional shapes are of paramount importance in medicinal chemistry for optimizing binding to biological targets. While this compound is itself a flexible molecule, its functional groups are instrumental in the synthesis of larger, more conformationally restricted structures, such as medium-sized rings (8-11 atoms). These scaffolds are a highly important but synthetically challenging class of compounds. nih.gov

A key strategy for accessing these complex rings involves ring expansion reactions. For example, a linear substrate containing an aryl halide handle can be induced to undergo a cyclization/ring expansion (CRE) cascade to form an 8- or 9-membered lactone or lactam. nih.gov The aryl bromide moiety, such as that in this compound, is perfectly positioned for subsequent elaboration. Following the formation of the medium-sized ring, the bromo group can be used in cross-coupling reactions to attach various other chemical groups, effectively decorating the scaffold. nih.gov

This approach allows chemists to build complex, three-dimensional molecules from simple, linear starting materials. The process can be illustrated by the following generalized synthetic sequence.

| Step | Description | Functional Group Utilized | Citation |

| 1. Substrate Synthesis | A linear precursor is assembled, incorporating an amino alcohol and an alkyl bromide containing the desired aryl halide handle. | N/A | nih.gov |

| 2. Cascade Reaction | The linear precursor undergoes a cyclization/ring expansion (CRE) cascade to form a medium-sized ring lactone. | Carboxylic Acid, Amine | nih.gov |

| 3. Elaboration | The bromo-functionalized ring undergoes a Suzuki-Miyaura cross-coupling reaction to install diverse substituents. | Aryl Bromide | nih.gov |

This strategy demonstrates how building blocks like this compound are crucial for constructing novel and conformationally diverse scaffolds that occupy an under-represented area of chemical space. nih.gov

Applications in the Development of New Synthetic Methodologies

The advancement of organic synthesis relies on the continuous development of new chemical reactions and methodologies that offer improved efficiency, selectivity, and functional group tolerance. While this compound is primarily used as a building block within established synthetic routes, its chemical properties make it and its analogues ideal substrates for validating new synthetic methods.

For a new reaction to be considered useful, particularly for applications in medicinal chemistry, it must be demonstrated to work reliably on substrates that contain common functional groups. The development of novel catalytic systems, such as metallaphotoredox catalysis for forming C-C bonds, requires robust testing on a variety of substrates. nih.gov An aryl bromide like this compound, containing both an ester and an ether, serves as an excellent test case to prove the functional group tolerance and utility of a new method.

Furthermore, the high value of the 2-bromo-5-alkoxybenzoic acid scaffold in pharmaceutical synthesis has driven the development of new and improved methods for its own preparation. For example, patents describe novel, high-selectivity processes for the bromination of 3-methoxybenzoic acid to produce 2-bromo-5-methoxybenzoic acid with high yield and purity, avoiding the formation of unwanted isomers and simplifying post-reaction workup. google.comgoogle.com These methodological improvements, focused on producing key intermediates more efficiently, highlight the industrial and academic importance of this class of compounds and spur further innovation in synthetic chemistry.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

Comprehensive Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of "Methyl 2-bromo-5-ethoxybenzoate" provides critical information about the number of different types of protons and their neighboring environments. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the precise assignment of each proton in the molecule.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at position 6 (H-6), situated between the bromo and ethoxy groups, would likely appear as a doublet. The proton at position 4 (H-4), adjacent to the ethoxy group, would present as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3), ortho to the ester group, would also be a doublet.

The aliphatic region will feature signals for the ethoxy and methyl ester protons. The ethoxy group will exhibit a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a characteristic ethyl pattern. The methyl ester protons (-COOCH₃) will appear as a sharp singlet. The coupling constants (J values) between adjacent aromatic protons are instrumental in confirming their relative positions (ortho, meta, para).

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-4 | 6.9 - 7.1 | dd | 8.0 - 9.0, 2.5 - 3.0 |

| H-6 | 7.5 - 7.7 | d | 2.5 - 3.0 |

| -OCH₃ | 3.8 - 3.9 | s | - |

| -OCH₂CH₃ | 4.0 - 4.2 | q | 6.5 - 7.5 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 6.5 - 7.5 |

Carbon (¹³C) NMR for Aromatic and Aliphatic Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. For "this compound," ten distinct signals are anticipated.

The spectrum will show six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom (C-2) will be significantly shifted, as will the carbon attached to the ethoxy group (C-5). The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The aliphatic region will contain signals for the methyl ester carbon, and the methylene and methyl carbons of the ethoxy group.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 115 - 120 |

| C-3 | 118 - 123 |

| C-4 | 114 - 119 |

| C-5 | 155 - 160 |

| C-6 | 125 - 130 |

| -OCH₃ | 51 - 53 |

| -OCH₂CH₃ | 63 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Interactions

While specific experimental 2D NMR data for "this compound" is not publicly available, the application of these techniques would be invaluable for definitive structural confirmation.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. For instance, it would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbons. This would unequivocally link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the methyl ester protons to the carbonyl carbon and the C-1 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, regardless of their bonding connectivity. This could confirm the spatial proximity of, for example, the ethoxy group protons and the H-4 and H-6 aromatic protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of "this compound" with high precision. This allows for the calculation of its elemental formula, confirming the presence of carbon, hydrogen, bromine, and oxygen atoms in the correct proportions. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Derivatization Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information.

For "this compound," key fragmentation pathways would likely involve the loss of the methoxy radical (-•OCH₃) from the ester group, or the loss of the entire methoxycarbonyl group (-COOCH₃). Another expected fragmentation would be the loss of an ethyl radical (-•CH₂CH₃) or an ethylene molecule (C₂H₄) from the ethoxy group. The analysis of these fragmentation patterns would provide definitive confirmation of the compound's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups.

The primary functional groups in this compound include the aromatic ring, the methyl ester, the ethoxy group, and the carbon-bromine bond. Each of these will give rise to distinct vibrational modes. The expected characteristic IR and Raman active frequencies are summarized below, based on established ranges for similar aromatic esters. orgchemboulder.comspectroscopyonline.comlibretexts.org

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic Ring | C-H stretching | 3100-3000 | Medium to Weak | Medium |

| C=C stretching | 1600-1585, 1500-1400 | Medium to Strong | Strong | |

| C-H out-of-plane bending ("oop") | 900-675 | Strong | Weak | |

| Ester Group | C=O stretching | 1730-1715 | Strong | Medium |

| C-O stretching (ester) | 1300-1000 (two bands) | Strong | Medium | |

| O-CH₃ stretching | 2960-2940 | Medium | Medium | |

| Ethoxy Group | C-H stretching (CH₂, CH₃) | 2980-2850 | Medium to Strong | Medium to Strong |

| C-O-C stretching (asymmetric) | ~1250 | Strong | Medium | |

| C-O-C stretching (symmetric) | ~1050 | Medium | Strong |

The carbonyl (C=O) stretching frequency of the methyl ester is anticipated to appear in the 1715-1730 cm⁻¹ range, which is typical for aromatic esters where conjugation with the benzene ring lowers the frequency compared to aliphatic esters. spectroscopyonline.comlibretexts.org The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and ethoxy groups will appear just below 3000 cm⁻¹. libretexts.org The C-Br stretching vibration is expected at lower frequencies, typically between 500 and 600 cm⁻¹.

Conformational flexibility in this compound arises primarily from rotation around the C(aryl)-O(ether) and C(aryl)-C(ester) bonds. These rotations give rise to different spatial arrangements (rotamers or conformers) which can have distinct vibrational frequencies.

The orientation of the ethoxy group relative to the benzene ring is of particular interest. While free rotation is possible, steric and electronic effects likely favor specific conformations. Analysis of the C-O-C stretching modes and the fingerprint region (below 1500 cm⁻¹) in temperature-dependent or matrix-isolation studies could, in principle, reveal the presence of different conformers and allow for an estimation of their relative energies. lumenlearning.com Similarly, the planarity of the methyl ester group with respect to the aromatic ring can influence the electronic environment and thus the vibrational frequencies of the C=O and C-O bands. Deviations from co-planarity would likely result in shifts in these characteristic frequencies. A detailed conformational analysis would typically involve computational modeling to predict the vibrational spectra of different stable conformers and compare them with experimental data. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

Although no published crystal structure for this compound is available, its solid-state structure can be predicted by examining the crystal structures of analogous bromo-aromatic compounds. researchgate.netsemanticscholar.orgnih.govuni-muenchen.de

In the solid state, the benzene ring is expected to be planar. The ester and ethoxy substituents will adopt specific conformations relative to this ring. The bond lengths and angles are predicted to be within the normal ranges for substituted aromatic esters.

Predicted Bond Lengths and Angles for this compound

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C=O | ~1.21 |

| C(aryl)-C(ester) | ~1.49 |

| C(ester)-O | ~1.34 |

| O-CH₃ | ~1.44 |

| C(aryl)-O(ether) | ~1.36 |

| O(ether)-CH₂ | ~1.43 |

| C-C (aromatic) | 1.38 - 1.40 |

| **Bond Angles (°) ** | |

| C(aryl)-C(ester)-O | ~123 |

| C(aryl)-C(ester)=O | ~125 |

The planarity of the ester group relative to the aromatic ring can be influenced by crystal packing forces. In many related structures, a slight dihedral angle is observed between the plane of the ester group and the plane of the benzene ring.

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in the solid-state architecture. These include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic, methyl, or ethoxy C-H donors and the carbonyl or ether oxygen acceptors are highly probable. These interactions often lead to the formation of chains, dimers, or more complex networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl or ether group from a neighboring molecule (Br···O interactions).

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in either a face-to-face or offset manner.

The interplay of these interactions will determine the final crystal packing arrangement, influencing properties such as density and melting point. It is common for bromo-aromatic compounds to exhibit herringbone or layered packing motifs. semanticscholar.org

There is currently no information in the literature regarding polymorphism (the ability of a substance to exist in more than one crystal form) or the formation of co-crystals for this compound. The existence of different conformers and the variety of possible intermolecular interactions suggest that polymorphism could be possible for this compound under different crystallization conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the electron distribution, molecular orbital energies, and other electronic descriptors that govern the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 2-bromo-5-ethoxybenzoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

These calculations would also yield the ground state energy of the molecule, which is crucial for assessing its thermodynamic stability. Different conformers of this compound, arising from the rotation around single bonds (e.g., the C-O bond of the ethoxy group or the C-C bond of the ester group), could be explored to identify the global minimum on the potential energy surface.

Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Calculation:

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | O=C-O (ester) | ~125° |

| C-C-Br | ~120° | |

| Dihedral Angle | C-C-O-C (ethoxy) | ~180° (for a stable planar conformer) |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual values would be determined by specific DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of this compound would provide a detailed picture of the electron density distribution. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Hypothetical Frontier Orbital Properties for this compound:

| Property | Value (illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the assignment of experimental NMR signals.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated spectrum can be used to interpret experimental vibrational spectra. For similar molecules, vibrational spectroscopic studies have been performed and compared with ab initio calculations. nih.gov

Reaction Pathway and Transition State Analysis for Key Transformations

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. This type of analysis would be valuable for understanding, for example, nucleophilic substitution reactions at the bromine-bearing carbon or hydrolysis of the ester group.

Quantitative Structure-Reactivity Relationship (QSAR) Studies based on Theoretical Descriptors

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its reactivity or biological activity. Theoretical descriptors derived from quantum chemical calculations for this compound—such as HOMO and LUMO energies, dipole moment, and various electrostatic potential parameters—could be used in QSAR models. These models can help in predicting the reactivity of related compounds and in the design of new molecules with desired properties.

Atropisomerism and Rotational Barriers in Substituted Benzoates

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers, known as atropisomers. wikipedia.org This phenomenon is particularly relevant in substituted biaryl compounds, but can also be observed in other systems with restricted rotation, such as substituted benzoates. The stability of these atropisomers is determined by the energy barrier to rotation, which is influenced by steric hindrance and electronic effects of the substituents on the aromatic ring. wikipedia.org

Computational and theoretical chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the rotational barriers and conformational preferences of molecules. These methods allow for the calculation of the potential energy surface associated with the rotation around a specific bond, thereby providing a quantitative measure of the energy barrier to interconversion between different conformers.

In the context of substituted benzoates, the rotation around the C(aryl)-C(carbonyl) bond is of primary interest. The substituents on the benzene (B151609) ring, especially in the ortho positions, can significantly influence the rotational barrier. For instance, in ortho-substituted tertiary aromatic amides, which share structural similarities with substituted benzoates, chloro-substitution has been shown to increase the barriers to rotation around both the N-C(O) and C-C(O) axes. This effect is attributed to a combination of steric hindrance and resonance effects.

To provide a quantitative understanding of these effects for This compound , a dedicated computational study would be required. Such a study would typically involve the following steps:

Geometry Optimization: The initial structures of the different conformers of This compound would be optimized to find their lowest energy geometries.

Potential Energy Surface Scan: A relaxed potential energy surface scan would be performed by systematically changing the dihedral angle of the C(aryl)-C(carbonyl) bond and optimizing the rest of the molecular geometry at each step.

Transition State Search: The transition state for the rotation, which corresponds to the highest point on the minimum energy path between two conformers, would be located and confirmed by frequency calculations (a single imaginary frequency).

Energy Barrier Calculation: The rotational barrier would be calculated as the energy difference between the ground state (optimized conformer) and the transition state.

The results of such a study would provide valuable data on the conformational stability and the likelihood of observing atropisomerism in This compound . Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational investigation.

| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) | Dihedral Angle at Transition State (degrees) |

|---|---|---|---|

| B3LYP | 6-31G(d) | Data Not Available | Data Not Available |

| M06-2X | 6-311+G(d,p) | Data Not Available | Data Not Available |

| ωB97X-D | cc-pVTZ | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific computational data for this compound was not found in the available literature.

Further experimental studies, such as dynamic nuclear magnetic resonance (DNMR) spectroscopy, could complement these theoretical calculations to provide a comprehensive understanding of the atropisomerism and rotational dynamics of This compound .

Future Research Trajectories and Broader Impact in Chemical Sciences

Exploration of Novel and More Sustainable Synthetic Pathways

The pursuit of green and sustainable chemistry is a paramount goal in modern chemical synthesis. Future research concerning Methyl 2-bromo-5-ethoxybenzoate will likely focus on developing environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional bromination and esterification methods which may involve harsh reagents and generate significant waste streams. Novel synthetic strategies are expected to emerge, focusing on:

Biocatalysis: The use of enzymes to catalyze the synthesis of specialty chemicals is a rapidly growing field. Future investigations could explore the use of engineered enzymes for the regioselective bromination of ethoxybenzoic acid or the enzymatic esterification to produce the target molecule. Biocatalytic processes offer high selectivity under mild reaction conditions and are inherently sustainable.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of chemical bonds under mild conditions. Research into the photocatalytic C-H activation and functionalization of ethoxybenzene derivatives could provide a more direct and atom-economical route to precursors of this compound. This approach could circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. | Development of engineered enzymes for regioselective bromination and esterification. |